2-Amino-3,3-diethoxypropanoic acid
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Overview
Description
“2-Amino-3,3-diethoxypropanoic acid” is also known as “3-amino-2-(diethoxymethyl)propanoic acid”. It has a molecular weight of 191.23 . It is an organic compound that is synthesized from the reaction of diethyl malonate and chloroacetic acid in the presence of a base catalyst .
Synthesis Analysis
The synthesis of amino acids can be achieved through various methods. One common method is the amidomalonate synthesis, which involves the conversion of diethyl acetamidomalonate into an enolate ion by treatment with base, followed by S_N2 alkylation with a primary alkyl halide . Another method is by reductive amination of an α-keto acid with ammonia and a reducing agent .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H17NO4/c1-3-12-8(13-4-2)6(5-9)7(10)11/h6,8H,3-5,9H2,1-2H3,(H,10,11)
. This indicates the molecular structure of the compound.
Physical and Chemical Properties Analysis
Amino acids are generally colorless, crystalline substances. They have high melting points (200-300°C) due to their ionic properties. Their solubility depends on polarity, iso-electric point, the nature of the solvent (pH), and temperature .
Properties
IUPAC Name |
2-amino-3,3-diethoxypropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4/c1-3-11-7(12-4-2)5(8)6(9)10/h5,7H,3-4,8H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOZTBWWVOUSOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C(=O)O)N)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80280368 |
Source
|
Record name | 3-ethoxy-o-ethylserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80280368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51579-13-6 |
Source
|
Record name | NSC16595 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16595 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-ethoxy-o-ethylserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80280368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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